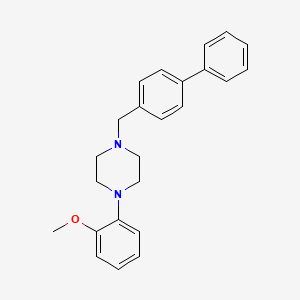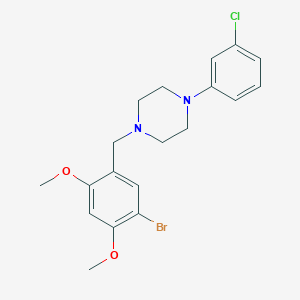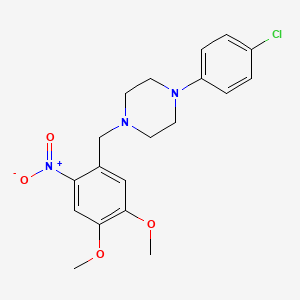
1-(4-bromobenzyl)-4-(2,3-dimethylphenyl)piperazine
Descripción general
Descripción
1-(4-bromobenzyl)-4-(2,3-dimethylphenyl)piperazine, commonly known as BDB, is a chemical compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been studied for its potential use in the treatment of depression and anxiety disorders. BDB is also known for its recreational use and is considered a designer drug.
Aplicaciones Científicas De Investigación
BDB has been studied for its potential use in the treatment of depression and anxiety disorders. It has been shown to have antidepressant and anxiolytic effects in animal models. BDB has also been studied for its potential use in the treatment of drug addiction. It has been shown to reduce the reinforcing effects of cocaine and amphetamines in animal models.
Mecanismo De Acción
The exact mechanism of action of BDB is not well understood. It is believed to act on the serotonergic system by increasing the release of serotonin in the brain. BDB also has affinity for the dopamine and norepinephrine transporters, but the significance of this is not clear.
Biochemical and Physiological Effects:
BDB has been shown to increase the levels of serotonin in the brain. It also increases the levels of dopamine and norepinephrine to a lesser extent. BDB has been shown to have antidepressant and anxiolytic effects in animal models. It has also been shown to reduce the reinforcing effects of cocaine and amphetamines in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDB has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. BDB has been shown to have consistent effects in animal models, making it a reliable tool for studying the serotonergic system. However, BDB has limitations as well. It is a psychoactive drug and must be handled with care. The exact mechanism of action is not well understood, making it difficult to interpret results.
Direcciones Futuras
For the study of BDB include investigating its potential use in the treatment of depression, anxiety disorders, and drug addiction, as well as further investigating its mechanism of action.
Propiedades
IUPAC Name |
1-[(4-bromophenyl)methyl]-4-(2,3-dimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2/c1-15-4-3-5-19(16(15)2)22-12-10-21(11-13-22)14-17-6-8-18(20)9-7-17/h3-9H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUJOZJSALGIGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-nitrobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3742865.png)
![1-(2-chlorophenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B3742872.png)



![N-[2-(hydrazinocarbonyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3742897.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742909.png)
![4-[4-(methylthio)benzyl]thiomorpholine](/img/structure/B3742920.png)


![1-(2,3-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3742949.png)

![4-bromo-N-(4-{[(4-methyl-2-pyrimidinyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B3742959.png)